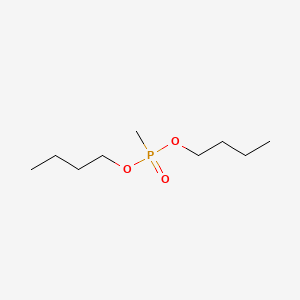

Dibutyl methylphosphonate

Übersicht

Beschreibung

Dibutyl methylphosphonate is an organic compound with the molecular formula C9H21O3P . It is used in various applications, including as a flame retardant .

Synthesis Analysis

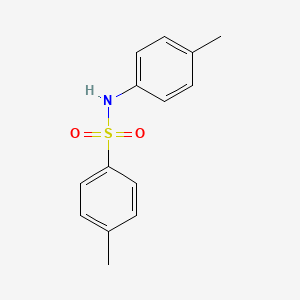

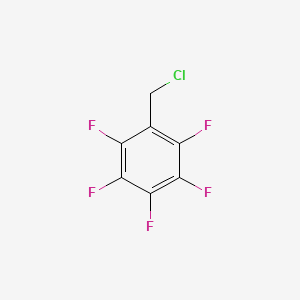

Dibutyl methylphosphonate can be synthesized from trimethyl phosphite and a halomethane via the Michaelis–Arbuzov reaction . Another method involves using trimethyl phosphite as the raw materials and methyl p-toluene sulfonic acid as the catalyst .Molecular Structure Analysis

The molecular formula of Dibutyl methylphosphonate is C9H21O3P, with an average mass of 208.235 Da and a monoisotopic mass of 208.122833 Da . Further analysis of its molecular structure can be found in various studies .Chemical Reactions Analysis

Dibutyl methylphosphonate can undergo various chemical reactions. For instance, it can decompose within the pores of certain materials, associate with linker-deficient cores, and decompose to irreversibly bound methyl methylphosphonate . It can also react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents .Physical And Chemical Properties Analysis

Dibutyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 264.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 127.8±39.1 °C .Wissenschaftliche Forschungsanwendungen

Template-assisted Syntheses of Porous Materials

DBMP is utilized as a template in the synthesis of porous metal methylphosphonates, including aluminum, titanium, and zirconium. The removal of DBMP from the synthesized materials can be achieved through evaporation under vacuum without damaging the hybrid structure. These materials exhibit high thermal stability and are characterized by techniques such as FT-IR spectra, NMR, and nitrogen adsorption-desorption isotherms, indicating their potential applications in catalysis and materials science (Wu et al., 2006).

Porous Zirconium Methylphosphonates

Further research using DBMP as a template led to the creation of novel porous zirconium methylphosphonates (ZMPmi and ZMPme). These materials were characterized for their surface area and porosity, showcasing their utility in diverse applications such as filtration, catalysis, and as components in advanced composite materials. The specific surface areas of ZMPmi and ZMPme are considerable, making them valuable for various scientific endeavors (Wu et al., 2005).

Extraction of Actinides

DBMP and its derivatives have been studied for their ability to extract actinides from HNO3 solutions, demonstrating potential applications in nuclear waste management and the reprocessing of nuclear fuels. This research explores a balance between effective yet expensive chemicals and those that are affordable but offer weaker performance. The extraction efficiency of DBMP derivatives provides insights into their applicability in handling radioactive materials safely (Chmutova et al., 2002).

Mesoporous Aluminum Methylphosphonate Foam

DBMP has been used to create mesoporous aluminum methylphosphonate foam, demonstrating the innovative use of DBMP in generating inorganic-organic hybrid materials with potential applications in catalysis, adsorption, and separation technologies. The synthesis and characterization of this material underline the versatility of DBMP in facilitating the creation of novel mesoporous structures (Wu et al., 2003).

Safety And Hazards

Dibutyl methylphosphonate is considered hazardous. It can cause serious eye irritation and may cause genetic defects . It is also suspected of damaging fertility or the unborn child . Therefore, it should be handled with care, avoiding contact with skin, eyes, and clothing, and not be inhaled or ingested .

Zukünftige Richtungen

Future research on Dibutyl methylphosphonate could focus on its use in various applications. For instance, it could be used in the development of efficient toxic-gas detectors . Additionally, research could also focus on utilizing functionalized precursors and developing biodegradable products to promote sustainability and expand the applications of polyurethane foam .

Eigenschaften

IUPAC Name |

1-[butoxy(methyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBLTJGRBYCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178785 | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyl methylphosphonate | |

CAS RN |

2404-73-1 | |

| Record name | Dibutyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)